![molecular formula C20H23N3O4 B5630940 N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)
N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions, aiming to incorporate diverse functional groups into the molecule. For instance, the use of oxazolidinone and benzisoxazole moieties involves strategic functionalization and coupling reactions. Techniques may include condensation, amination, and cyclization processes, reflecting a high level of synthetic ingenuity and the application of protective groups and catalysts to steer the reactions (Crich & Vinod, 2005; Yang Chao, 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds like N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the compound's framework, confirming the presence of specific functional groups and the overall molecular architecture (Khodot & Rakitin, 2022).
Chemical Reactions and Properties
Compounds with oxazolidinone and benzisoxazole groups participate in various chemical reactions, showcasing their reactivity and functional group compatibility. The chemical behavior often includes reactions with nucleophiles and electrophiles, highlighting the compounds' roles as intermediates in synthesizing more complex molecules. Their chemical properties are influenced by the presence of these heterocyclic systems, which can impact their stability, reactivity, and interaction with other chemical entities (Patel & Dhameliya, 2010).
properties
IUPAC Name |
N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-22(11-16-15-9-5-6-10-18(15)27-21-16)19(24)12-23-17(13-26-20(23)25)14-7-3-2-4-8-14/h2-4,7-8,17H,5-6,9-13H2,1H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKVPWXTTDAUBI-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC2=C1CCCC2)C(=O)CN3C(COC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=NOC2=C1CCCC2)C(=O)CN3[C@H](COC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide |
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